2-(Methylamino)-2-phenylethanol;hydrochloride
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Overview
Description
2-(Methylamino)-2-phenylethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of a phenyl group attached to an ethanolamine backbone, with a methylamino substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-phenylethanol;hydrochloride typically involves the reaction of benzaldehyde with methylamine and formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the imine intermediate, using a palladium or platinum catalyst. This method allows for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
2-(Methylamino)-2-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-phenylethanol;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets are still under investigation, but it is known to influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-2-phenylethanol: Lacks the hydrochloride group but shares similar chemical properties.
2-(Methylamino)-2-phenylpropanol: A structural analog with a different alkyl chain length.
Phenylephrine: A related compound used as a decongestant and vasopressor.
Uniqueness
2-(Methylamino)-2-phenylethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(methylamino)-2-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-9(7-11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJUPCZJUYIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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